molecular formula C19H25N8O10P B14768393 2'-Deoxyguanylyl-(3'-5')-2'-deoxycytidine CAS No. 23405-83-6

2'-Deoxyguanylyl-(3'-5')-2'-deoxycytidine

Cat. No.: B14768393
CAS No.: 23405-83-6
M. Wt: 556.4 g/mol
InChI Key: PPVMMJMVKDNUAD-WKSZEZMPSA-N
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Description

2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine is a dinucleotide composed of two deoxyribonucleotides, deoxyguanosine and deoxycytidine, linked by a phosphodiester bond. This compound is a crucial component in the study of DNA structure and function, as it mimics the natural sequences found in DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine typically involves the use of phosphoramidite chemistry. The process begins with the protection of the hydroxyl groups on the deoxyribonucleosides. The 5’-hydroxyl group of deoxyguanosine is protected with a dimethoxytrityl (DMT) group, and the 3’-hydroxyl group of deoxycytidine is protected with a silyl group. The protected nucleosides are then activated with a phosphoramidite reagent, followed by coupling to form the phosphodiester bond. The final step involves the removal of the protecting groups to yield the desired dinucleotide.

Industrial Production Methods

Industrial production of 2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine follows a similar synthetic route but on a larger scale. Automated DNA synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine can undergo various chemical reactions, including:

    Oxidation: The guanine base can be oxidized to form 8-oxo-2’-deoxyguanosine.

    Reduction: The cytosine base can be

Properties

CAS No.

23405-83-6

Molecular Formula

C19H25N8O10P

Molecular Weight

556.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)13-3-8(29)11(36-13)6-34-38(32,33)37-9-4-14(35-10(9)5-28)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)/t8-,9-,10+,11+,13+,14+/m0/s1

InChI Key

PPVMMJMVKDNUAD-WKSZEZMPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=NC5=C4N=C(NC5=O)N)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)O

Origin of Product

United States

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